Acid Black 234 chemical properties and structure
Acid Black 234 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Acid Black 234. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this complex trisazo dye.
Core Chemical Properties and Structure
Acid Black 234, a trisazo dye, is recognized for its deep black hue and its applications in various industries, including textiles and leather.[1][2] Its chemical identity is defined by the following key identifiers and properties.
Physicochemical Data
A summary of the key quantitative data for Acid Black 234 is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
| CAS Number | 157577-99-6 |
| Molecular Formula | C₃₄H₂₆N₁₀Na₂O₉S₃ |
| Molecular Weight | 860.81 g/mol |
| Appearance | Black powder |
| Water Solubility | Soluble |
| λmax | 642 nm |
Chemical Structure
The molecular structure of Acid Black 234 is complex, featuring three azo groups (–N=N–) that connect substituted naphthalene (B1677914) and benzene (B151609) rings. This extensive conjugation is responsible for its intense black color.
Caption: Chemical structure of Acid Black 234.
Experimental Protocols
This section details the methodologies for the synthesis of Acid Black 234, its application in the preparation of molecularly imprinted polymers, and its photocatalytic degradation.
Synthesis of Acid Black 234
The industrial synthesis of Acid Black 234 involves a multi-step diazotization and coupling process.[1][2] A plausible laboratory-scale adaptation of this synthesis is outlined below.
Materials:
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4-Amino-N-(4-aminophenyl)benzenesulfonamide
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4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid)
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m-Phenylenediamine
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Sodium nitrite (B80452) (NaNO₂)
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Hydrochloric acid (HCl)
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Sodium carbonate (Na₂CO₃)
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Sodium hydroxide (B78521) (NaOH)
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Ice
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Deionized water
Procedure:
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First Diazotization and Coupling:
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Dissolve a specific molar equivalent of 4-Amino-N-(4-aminophenyl)benzenesulfonamide in a dilute hydrochloric acid solution.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a stoichiometric amount of a cold aqueous solution of sodium nitrite with constant stirring to form the diazonium salt.
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In a separate vessel, dissolve an equimolar amount of H acid in a dilute sodium carbonate solution.
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Slowly add the cold diazonium salt solution to the H acid solution while maintaining the temperature at 0-5 °C and ensuring acidic conditions to facilitate the first coupling reaction.
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Second Diazotization and Coupling:
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Diazotize a molar equivalent of aniline under similar conditions as described in step 1 to prepare its diazonium salt.
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Adjust the pH of the product from the first coupling to alkaline conditions using a sodium hydroxide solution.
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Slowly add the aniline diazonium salt solution to the alkaline mixture at 0-5 °C to achieve the second coupling.
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Third Coupling:
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To the resulting solution, add a molar equivalent of m-phenylenediamine.
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Allow the reaction to proceed to completion with continuous stirring.
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Isolation and Purification:
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The final product is salted out from the solution by adding sodium chloride.
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The precipitated Acid Black 234 is then collected by filtration, washed with a saturated sodium chloride solution, and dried.
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Caption: Synthesis workflow for Acid Black 234.
Preparation of Molecularly Imprinted Polymers (MIPs)
Acid Black 234 can be used as a template molecule for the synthesis of MIPs, which are polymers with high selectivity for the template.
Materials:
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Acid Black 234 (template)
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Methacrylic acid (MAA) (functional monomer)
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Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
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2,2'-Azobisisobutyronitrile (AIBN) (initiator)
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Methanol (B129727) (porogen)
Procedure:
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Template-Monomer Complex Formation: Dissolve 0.215 g of Acid Black 234 in 10 mL of methanol and stir for 10 minutes. To this solution, add 150 mmol of MAA and allow it to stand for two hours to facilitate the formation of a complex between the template and the functional monomer.
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Polymerization Mixture Preparation: Add 225 mmol of EGDMA to the mixture and let it stand for an additional 15 minutes. Finally, add 2 mg of AIBN.
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Polymerization: The mixture is then placed in a water bath at 60 °C for 24 hours to initiate and complete the polymerization process.
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Template Removal: The resulting polymer is ground and washed extensively with a methanol-acetic acid solution to remove the Acid Black 234 template, leaving behind specific recognition sites.
Photocatalytic Degradation of Acid Black 234
The degradation of Acid Black 234 can be studied using photocatalysis, a process that utilizes a semiconductor catalyst (like TiO₂) and a light source.
Materials and Equipment:
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Acid Black 234 solution of known concentration
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Titanium dioxide (TiO₂) nanoparticles (photocatalyst)
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Photoreactor with a UV lamp
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Magnetic stirrer
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pH meter
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Centrifuge
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UV-Vis Spectrophotometer
Procedure:
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Reaction Setup: A specific volume of the Acid Black 234 solution is placed in the photoreactor. A measured amount of TiO₂ is added to the solution.
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Equilibration: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
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Photocatalysis: The UV lamp is turned on to initiate the photocatalytic reaction. The solution is continuously stirred.
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Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. Each aliquot is centrifuged to separate the TiO₂ catalyst. The absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum absorption wavelength of Acid Black 234 (λmax ≈ 642 nm).[2]
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Degradation Calculation: The percentage of degradation is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
